molecular formula C11H12N6O2 B2945278 N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE CAS No. 328012-64-2

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE

Cat. No.: B2945278
CAS No.: 328012-64-2
M. Wt: 260.257
InChI Key: XXGKIAWLEUYHAV-MKMNVTDBSA-N
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Description

N,N-Dimethyl-2-nitro-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline is a substituted aniline derivative characterized by:

  • N,N-dimethylamino group: Enhances electron-donating properties and steric effects.
  • Nitro group at position 2: Introduces strong electron-withdrawing effects, influencing reactivity and stability.

This compound’s structural complexity distinguishes it from simpler nitroaniline derivatives, with the triazole-imino group likely impacting solubility, photophysical properties, and intermolecular interactions.

Properties

IUPAC Name

N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-15(2)10-4-3-9(5-11(10)17(18)19)6-14-16-7-12-13-8-16/h3-8H,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGKIAWLEUYHAV-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of N,N-dimethylaniline to introduce the nitro group, followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Potential Applications References
N,N-Dimethyl-2-nitro-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline -N(CH₃)₂ (position 1), -NO₂ (position 2), -CH=N-(4H-1,2,4-triazol-4-yl) (position 4) Nitro, triazole-imino, dimethylamino Antimicrobial agents, coordination chemistry
N,N-Dimethyl-2-nitroaniline (610-17-3) -N(CH₃)₂ (position 1), -NO₂ (position 2) Nitro, dimethylamino Intermediate in dye synthesis, photostability studies
N,N-Dimethyl-3-nitroaniline (619-31-8) -N(CH₃)₂ (position 1), -NO₂ (position 3) Nitro (meta position), dimethylamino Organic electronics, charge-transfer complexes
5-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-a]pyrimidine (12a) Triazolo-pyrimidine fused ring, nitrophenyl Triazole, pyrimidine, nitro Anticancer or antifungal agents
Tebuconazole derivative (CAS 107534–96-3) 4H-1,2,4-triazol-4-ylmethyl, chlorophenyl Triazole, chlorophenyl Agricultural fungicide

Key Observations:

Substituent Position Effects: The ortho-nitro group in the target compound (vs. The triazole-imino group introduces planar rigidity compared to non-fused triazole systems (e.g., tebuconazole), which may improve π-π stacking in crystal structures or receptor binding .

Electronic Properties: The N,N-dimethylamino group acts as an electron donor, while the nitro group withdraws electrons, creating a push-pull electronic configuration. This is less pronounced in analogs lacking the triazole-imino group (e.g., 610-17-3) .

Biological Relevance: Triazole-containing compounds (e.g., tebuconazole) exhibit antifungal activity by inhibiting cytochrome P450 enzymes. The target compound’s triazole-imino group may similarly interact with biological targets .

Biological Activity

N,N-Dimethyl-2-nitro-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline, commonly referred to as DMNT, is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of DMNT, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

DMNT can be synthesized through a multi-step process involving the reaction of aniline derivatives with nitro and triazole groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Table 1: Characterization Techniques for DMNT

TechniquePurpose
NMRDetermine molecular structure
IRIdentify functional groups
MSConfirm molecular weight

Antibacterial Activity

Research indicates that DMNT exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including resistant strains.

Case Study: A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) of DMNT against Staphylococcus aureus and Escherichia coli. The results indicated that DMNT had a lower MIC than conventional antibiotics like gentamicin, suggesting its potential as an alternative antibacterial agent .

Antifungal Activity

DMNT also demonstrates antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

Findings: In a comparative analysis, DMNT showed a higher inhibition rate against C. albicans than several standard antifungal agents. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

Anticancer Activity

The anticancer potential of DMNT has been explored through various in vitro assays. Studies suggest that DMNT induces apoptosis in cancer cells by activating specific signaling pathways.

Research Insight: In vitro experiments on human cancer cell lines demonstrated that DMNT significantly reduced cell viability in breast and lung cancer cells. The compound was shown to induce cell cycle arrest and promote apoptosis through caspase activation .

The biological activities of DMNT are attributed to its structural features, particularly the presence of the nitro and triazole moieties. These functional groups are known to interact with biological targets such as enzymes and receptors.

ActivityMechanism
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalCompromising fungal cell membranes
AnticancerInduction of apoptosis via caspase pathway

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